CYP1A2 Time-Dependent Inhibition: Isopsoralen Exhibits Unique Irreversible Inactivation in Human Microsomes
In human liver microsomal incubations, both psoralen and isopsoralen demonstrate potent reversible CYP1A2 inhibition with comparable IC50 values. However, time-dependent inhibition (TDI)—a hallmark of mechanism-based inactivation and a critical predictor of clinically significant drug-drug interactions—is observed exclusively for isopsoralen, with kinact and KI values of 0.050 ± 0.002 min⁻¹ and 0.40 ± 0.06 μM, respectively [1]. Simcyp simulation further predicts that isopsoralen coadministration would result in a 3.24-fold and 5.01-fold increase in phenacetin AUC in healthy volunteers and smokers, respectively, compared to 1.71-fold and 2.12-fold increases for psoralen [1].
| Evidence Dimension | CYP1A2 inhibition in human liver microsomes |
|---|---|
| Target Compound Data | IC50 (reversible) = 0.22 ± 0.03 μM; TDI kinact = 0.050 ± 0.002 min⁻¹, KI = 0.40 ± 0.06 μM; predicted phenacetin AUC increase in smokers = 5.01-fold |
| Comparator Or Baseline | Psoralen: IC50 (reversible) = 0.26 ± 0.01 μM; TDI = not observed; predicted phenacetin AUC increase in smokers = 2.12-fold |
| Quantified Difference | Isopsoralen induces time-dependent CYP1A2 inactivation while psoralen does not; predicted drug interaction magnitude is 2.36-fold greater for isopsoralen in smokers |
| Conditions | Human liver microsomal incubations; phenacetin O-deethylation assay; Simcyp physiologically based pharmacokinetic modeling |
Why This Matters
Researchers conducting CYP inhibition or drug-drug interaction studies must use authentic isopsoralen rather than psoralen to accurately model time-dependent inactivation and avoid underestimating clinical interaction risk.
- [1] Zhuang XM, Zhong YH, Xiao WB, Li H, Lu C. Identification and Characterization of Psoralen and Isopsoralen as Potent CYP1A2 Reversible and Time-Dependent Inhibitors in Human and Rat Preclinical Studies. Drug Metabolism and Disposition. 2013;41(11):1914-1922. View Source
